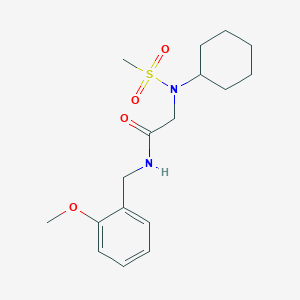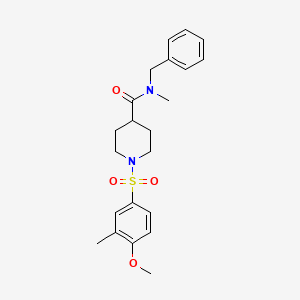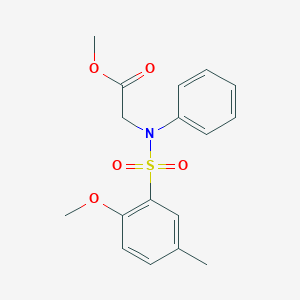
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
作用機序
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to modulate the expression of various genes involved in cell proliferation, angiogenesis, and inflammation.
実験室実験の利点と制限
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity. However, there are also some limitations to using 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments. One limitation is that it can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to study its potential use in other diseases, such as inflammatory disorders and bacterial infections. Additionally, further research is needed to better understand the mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide and its effects on normal cells.
合成法
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexylisocyanate in the presence of a base, followed by the addition of chloroacetyl chloride and sodium methanesulfonate. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.
特性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXWUFRSAOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)

![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)









![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)